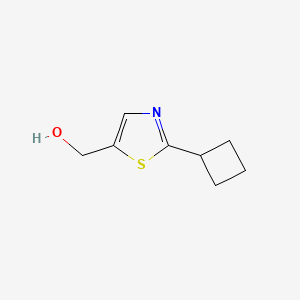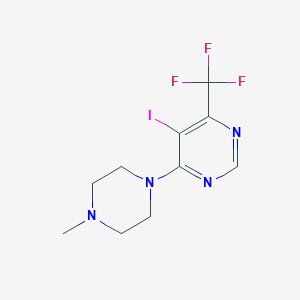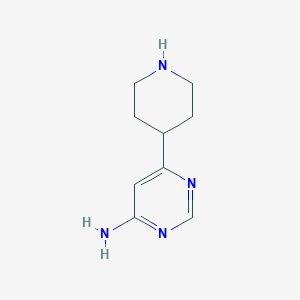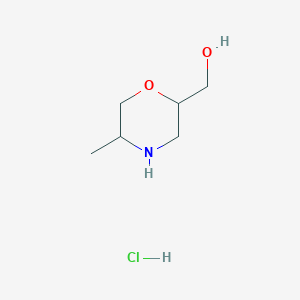
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-1-propyl-1H-pyrazol-5-carbonitril ist eine chemische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung ist durch das Vorhandensein einer Chlor-Gruppe an Position 4, einer Propyl-Gruppe an Position 1 und einer Carbonitril-Gruppe an Position 5 gekennzeichnet. Pyrazol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie und in der Agrochemie eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-1-propyl-1H-pyrazol-5-carbonitril umfasst typischerweise die Cyclokondensation geeigneter Vorläufer. Ein gängiges Verfahren ist die Reaktion von 4-Chlor-3-oxobutanitril mit Hydrazinhydrat, gefolgt von einer Alkylierung mit Propyl-bromid. Die Reaktionsbedingungen umfassen in der Regel das Erhitzen des Gemisches unter Rückfluss in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Katalysatoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Chlor-1-propyl-1H-pyrazol-5-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.
Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um fusionierte heterozyklische Systeme zu bilden.
Gängige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole, Pyrazoline und fusionierte Heterocyclen, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocycles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chlor-1-propyl-1H-pyrazol-5-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese pharmazeutischer Verbindungen mit potenziellen entzündungshemmenden, antimikrobiellen und krebshemmenden Aktivitäten verwendet.
Agrochemikalien: Die Verbindung wird bei der Entwicklung von Pestiziden und Herbiziden eingesetzt.
Materialwissenschaften: Sie wird auf ihre mögliche Verwendung bei der Synthese neuer Materialien mit einzigartigen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-1-propyl-1H-pyrazol-5-carbonitril umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In medizinischen Anwendungen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach dem jeweiligen Derivat und seinem Verwendungszweck variieren .
Wirkmechanismus
The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyd
- 1-Methyl-3-propyl-4-nitro-1H-pyrazol-5-carbonsäure
- 5-Amino-1-methyl-1H-pyrazol-4-carbonitril
Einzigartigkeit
4-Chlor-1-propyl-1H-pyrazol-5-carbonitril ist durch sein spezifisches Substitutionsmuster einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Chlor- und Carbonitril-Gruppen machen es zu einem vielseitigen Zwischenprodukt für die weitere Funktionalisierung und Derivatisierung .
Eigenschaften
Molekularformel |
C7H8ClN3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
4-chloro-2-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
InChI-Schlüssel |
VGJFVVCFLBWGAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C=N1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)




